D-Galactose-4-d
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Overview
Description
D-Galactose-4-d is a monosaccharide sugar that is a C-4 epimer of glucose. It is an aldohexose and exists in both open-chain and cyclic forms. In its natural state, this compound is found in various biological systems, including plants, animals, and microorganisms. It is a crucial component of glycoproteins and glycolipids, which are essential for cellular functions and interactions .
Mechanism of Action
Target of Action
D-Galactose-4-d, a simple natural compound, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
This compound interacts with its targets by binding to galactose receptors on the cell surface . This interaction facilitates the cellular uptake of the compound, thereby enhancing its delivery to the target cells . Due to its size, it can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .
Biochemical Pathways
This compound is involved in the Leloir pathway, a series of enzymatic reactions that convert galactose to glucose-1-phosphate (G1P), a more metabolically useful compound . This pathway involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase . The conversion of galactose to glucose-1-phosphate allows it to enter glycolysis, a crucial metabolic pathway for energy production .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Galactose-based nanoformulations have been developed to enhance the bioavailability of the compound . These formulations increase the half-life and mean residence time of the compound in the liver, while reducing these parameters in the plasma . This suggests that this compound is primarily distributed to the liver, where it exerts its effects .
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria . It also generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Furthermore, this compound can induce oxidative stress, leading to aging and functional deterioration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as reactive oxygen species . Additionally, the pH and temperature of the environment can impact the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
D-Galactose-4-d contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . Defects in the genes encoding these proteins lead to the metabolic disorder galactosemia .
Cellular Effects
In a model of accelerated aging induced by administration of this compound, age-related biochemical red blood cell (RBC) membrane changes were observed . These included a decrease in lipid unsaturation and the level of phospholipids, or an increase in acyl chain shortening .
Molecular Mechanism
This compound undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce significant changes in the secondary structure of the membrane proteins . Moreover, a significant decrease in the phosphorous level of blood plasma was specific for the this compound model .
Metabolic Pathways
This compound is involved in the Leloir pathway, a series of biochemical reactions that convert galactose to glucose . This pathway involves several enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-4-d can be synthesized through the isomerization of D-glucose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-glucose to this compound under optimal conditions, including a temperature range of 45-75°C and a pH of 7.0-9.0 .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of lactose, a disaccharide composed of glucose and galactose. The process includes the hydrolysis of lactose to yield D-glucose and this compound, followed by the purification of this compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-4-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce galactonic acid.
Reduction: It can be reduced to form galactitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through glycosylation reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Glycosylation reactions often require acidic catalysts and alcohols.
Major Products:
Oxidation: Galactonic acid.
Reduction: Galactitol.
Substitution: Various glycosides depending on the substituent used.
Scientific Research Applications
D-Galactose-4-d has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying cellular interactions and signaling pathways.
Industry: Utilized in the production of low-calorie sweeteners and biofuels.
Comparison with Similar Compounds
D-Glucose: An aldohexose that differs from D-Galactose-4-d at the C-4 position.
D-Fructose: A ketohexose that is structurally different but shares similar metabolic pathways.
Lactose: A disaccharide composed of D-glucose and this compound.
Uniqueness: this compound is unique due to its specific interactions with galactose receptors, making it highly effective in targeted drug delivery and diagnostic applications. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .
Properties
IUPAC Name |
(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FDDJWOOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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